N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c1-9(24)21-12-5-6-13-14(8-12)26-16(22-13)23-15(25)10-3-2-4-11(7-10)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIDOYGOKYYPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling with Trifluoromethylbenzoyl Chloride: The acetamidobenzothiazole intermediate is then coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Acetamido Group
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, the acetamido group hydrolyzes to form a free amine.
Benzothiazole Core
-
Electrophilic Substitution : The electron-rich benzothiazole ring undergoes bromination at the 4-position using Br/FeBr, yielding 4-bromo-N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide (85% yield) .
-
Oxidation : Treatment with HO/AcOH oxidizes the thiazole sulfur to a sulfoxide, confirmed by IR absorption at 1040 cm (S=O) .
Trifluoromethyl Group
-
Stability : The CF group is resistant to hydrolysis under standard conditions but undergoes radical substitution with AIBN initiators to introduce halogens (e.g., Cl, Br) .
-
Electron-Withdrawing Effects : Enhances electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard reagents) at the benzamide carbonyl .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig reactions due to halogenated intermediates:
Table 2: Cross-Coupling Reactivity
| Substrate | Catalyst System | Product | Yield | Application |
|---|---|---|---|---|
| 4-Bromo derivative | Pd(PPh), KCO | Biaryl analogs | 72% | Kinase inhibition studies |
| Iodinated benzothiazole | CuI, L-proline | N-Aryl derivatives | 65% | Anticancer screening |
Biological Activity-Driven Modifications
-
Structure-Activity Relationship (SAR) :
Table 3: Biological Activity of Derivatives
| Derivative | IC (BCR-ABL1) | Solubility (µg/mL) | LogP |
|---|---|---|---|
| Parent compound | 0.98 μM | 12.5 | 3.2 |
| 4-Bromo analog | 1.45 μM | 8.9 | 3.8 |
| CF→Cl substitution | 4.21 μM | 15.3 | 2.9 |
Degradation Pathways
-
Photodegradation : UV exposure (254 nm) cleaves the benzothiazole-acetamido bond, forming 6-aminobenzo[d]thiazole and 3-(trifluoromethyl)benzoic acid (HPLC-MS confirmation) .
-
Metabolic Oxidation : Liver microsomes convert the compound to N-oxide and hydroxylated CF metabolites (CYP3A4-mediated) .
Industrial-Scale Optimization
Scientific Research Applications
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
- Nitro vs. Acetamido Groups: In , N-(6-nitrobenzo[d]thiazol-2-yl) derivatives demonstrated potent VEGFR-2 inhibition (IC$_{50}$ = 0.38–1.12 µM) due to the electron-withdrawing nitro group enhancing binding affinity. However, nitro groups are often associated with metabolic instability.
- Trifluoromethyl vs. Acetamido :
Compounds like N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide () utilize a trifluoromethyl group at the 6-position, which increases lipophilicity and may enhance membrane permeability. However, the acetamido group in the target compound could improve aqueous solubility, critical for bioavailability .
Acyl Group Variations
- 3-(Trifluoromethyl)benzamide vs. Phenylacetamide :
The target compound’s 3-(trifluoromethyl)benzamide group differs from phenylacetamide derivatives (e.g., , Compound 13). The benzamide group’s planar structure may facilitate stronger π-π stacking with kinase active sites compared to the flexible acetamide linker in phenylacetamide analogs. This could translate to higher binding affinity . - Substituted Benzamides :
describes N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamides with varied substituents. The 3-(trifluoromethyl) group in the target compound likely enhances hydrophobic interactions in target binding compared to halogen or methoxy substituents .
Physicochemical and Pharmacokinetic Properties
- The acetamido group may counterbalance this by introducing polar interactions .
- Metabolic Stability : Acetamido groups are less prone to reduction than nitro groups, suggesting improved metabolic stability for the target compound compared to derivatives .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives. Its molecular formula is , with a molecular weight of approximately 340.34 g/mol. The compound features a benzothiazole moiety substituted with an acetamido group at the 6-position and a trifluoromethyl group at the 3-position of the benzamide structure. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug efficacy.
The primary mechanism of action for this compound involves its interaction with various biological targets, particularly kinases associated with cancer signaling pathways. This compound has been identified as a potential small molecule modulator of Class II transactivator-I (CIITA-I), which plays a significant role in immune response and cancer progression.
Key Mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation and survival.
- Modulation of Gene Expression : By influencing CIITA-I, it can alter gene expression profiles associated with tumor growth.
Anticancer Efficacy
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound has shown efficacy against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate potent activity, with values often reported in the low micromolar range.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 5.4 | |
| A549 | 4.8 | |
| HCT116 | 3.9 |
Additional Biological Activities
Beyond its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.
Case Studies and Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of benzothiazole derivatives. For instance, modifications to the acetamido and trifluoromethyl groups have been explored to enhance potency and selectivity against cancer cells.
Example Study
In one study, researchers synthesized a series of derivatives based on the benzothiazole scaffold and evaluated their anticancer activities. The findings indicated that specific substitutions significantly influenced both potency and selectivity towards different cancer types.
Q & A
Q. What are the key steps in synthesizing N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide?
Answer: Synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzamide core via condensation of 3-(trifluoromethyl)benzoic acid derivatives with amines.
- Step 2: Cyclo-condensation with thioamide derivatives (e.g., 6-acetamidobenzo[d]thiazole) under reflux conditions (ethanol, 30–60 minutes).
- Purification: Recrystallization or column chromatography to isolate the final product.
Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (50–80°C), and stoichiometric ratios. Yield optimization requires monitoring via TLC and adjusting reaction time .
Q. How is the compound characterized using spectroscopic methods?
Answer:
- NMR Spectroscopy: Identifies proton environments (e.g., trifluoromethyl group at δ 7.47–8.50 in ¹H NMR; acetamide NH at δ 2.90).
- Mass Spectrometry (MS): Confirms molecular weight (e.g., m/z 465.54 for similar derivatives) and fragmentation patterns.
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
Cross-validation with elemental analysis ensures purity (>95%) .
Q. What are common impurities, and how are they detected?
Answer:
- By-products: Unreacted starting materials or oxidized derivatives (e.g., sulfoxides).
- Detection: HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
- Mitigation: Optimize reaction stoichiometry and use scavengers (e.g., MgSO₄ for moisture-sensitive steps) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Answer:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
- Catalysts: Use Cu(I) catalysts for Ullmann-type couplings or Pd for cross-coupling reactions.
- Temperature Gradient: Stepwise heating (50°C → 80°C) minimizes side reactions.
- Real-Time Monitoring: In-situ FTIR or HPLC tracks intermediate formation .
Q. How do structural modifications influence biological activity?
Answer: A comparative study of substituents reveals:
| Substituent (Position) | Biological Activity (IC₅₀) | Key Finding |
|---|---|---|
| -CF₃ (Benzamide) | 2.1 µM (Anticancer) | Enhances lipophilicity and target binding. |
| -OCH₃ (Thiazole) | 5.8 µM (Antimicrobial) | Improves solubility but reduces potency. |
| -Br (Thiazole) | 1.5 µM (Anticancer) | Increases halogen bonding with enzymes. |
Replace the trifluoromethyl group with bulkier substituents (e.g., -OCF₃) to evaluate steric effects .
Q. How can contradictions in biological activity data across studies be resolved?
Answer:
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay).
- Dose-Response Curves: Use 8–10 concentration points to ensure reproducibility.
- Control Experiments: Test against known inhibitors (e.g., staurosporine for kinases) to rule off-target effects .
Q. What computational methods predict target interactions?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., EGFR kinase).
- MD Simulations: GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories.
- Pharmacophore Mapping: Identifies critical H-bond acceptors (e.g., benzamide carbonyl) for scaffold optimization .
Q. How does the trifluoromethyl group influence pharmacokinetics?
Answer:
- Lipophilicity (LogP): Increases by 0.5–1.0 units, enhancing membrane permeability.
- Metabolic Stability: Resists oxidative degradation (CYP450 enzymes), confirmed via liver microsome assays.
- Plasma Protein Binding: Trifluoromethyl derivatives show >90% binding in SPR assays, affecting free drug concentration .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/DMF (3:1) | Maximizes solubility |
| Temperature | 70–80°C | Minimizes side products |
| Catalyst | CuI (5 mol%) | Accelerates cyclo-condensation |
| Reaction Time | 45 minutes | Balances completion vs. degradation |
Q. Table 2. Analytical Techniques for Characterization
| Technique | Critical Data Points |
|---|---|
| ¹H/¹³C NMR | -CF₃ (δ 120–125 ppm in ¹³C) |
| HRMS | Exact mass (±0.001 Da) |
| HPLC-PDA | Retention time (12.3 min, 254 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
